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Compound of Interest

Compound Name: ARN11391

Cat. No.: B12372562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely discussed modulators of the inositol

1,4,5-trisphosphate receptor (IP3R), a crucial intracellular calcium channel: ARN11391 and

xestospongin C. It is important to note at the outset that while both compounds affect IP3R

activity, they do so through opposing mechanisms. ARN11391 is a potentiator, enhancing the

receptor's response to IP3, whereas xestospongin C is reported to be an inhibitor, blocking IP3-

mediated calcium release. This guide will objectively present the available experimental data

for each, addressing their mechanisms of action, potency, selectivity, and the existing scientific

debate surrounding the efficacy of xestospongin C.

At a Glance: Quantitative Comparison of IP3R
Modulators
The following table summarizes the key characteristics of ARN11391 and xestospongin C

based on available literature.
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Feature ARN11391 Xestospongin C

Primary Target
Inositol 1,4,5-trisphosphate

Receptor Type 1 (ITPR1)

Inositol 1,4,5-trisphosphate

Receptor (IP3R)

Mechanism of Action
Potentiator of IP3-gated

calcium release

Reported as a non-competitive

inhibitor of IP3-induced Ca2+

release[1]

Reported Potency
Enhances ITPR1 channel

activity at 10-20 µM[2]

IC50 ≈ 358 nM for inhibition of

IP3-induced Ca2+ release in

cerebellar microsomes[1]

Selectivity
Selective for ITPR1 over

ITPR2 and ITPR3[2]

Debated; some reports

suggest 30-fold selectivity over

ryanodine receptors. May not

be selective among IP3R

subtypes.[3]

Key Off-Target Effects
Not extensively documented in

initial studies

Inhibition of SERCA pumps,

voltage-dependent Ca2+ and

K+ channels[4]

Cell Permeability Cell-permeable Cell-permeable

Reversibility Not explicitly stated Reversible

Noteworthy

Amplifies Ca2+ signaling in

cells with mutant ITPR1

associated with

Spinocerebellar Ataxia 29

(SCA29)[2][5]

Efficacy as an IP3R inhibitor is

controversial; some studies

report it is not an effective

antagonist in certain cell

types[3]

Signaling Pathways and Mechanisms of Action
The canonical IP3 signaling pathway begins with the activation of cell surface receptors,

leading to the production of IP3. IP3 then binds to its receptor on the endoplasmic reticulum

(ER), causing the release of stored Ca2+ into the cytoplasm. ARN11391 and xestospongin C

interact with this pathway at the level of the IP3R, but with opposite effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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